molecular formula C24H27N7O B10958193 (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone

(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone

Cat. No.: B10958193
M. Wt: 429.5 g/mol
InChI Key: HJQCIVCIIHFASS-UHFFFAOYSA-N
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Description

The compound (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone is a complex heterocyclic molecule. It belongs to the class of pyrazolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolopyridine derivatives typically involves the assembly of the pyrazolopyridine system through various synthetic strategies. One common method is the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization . Another approach involves the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .

Industrial Production Methods

Industrial production of such compounds often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

The compound (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone lies in its specific structural features and the presence of both pyrazolopyridine and piperazine moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H27N7O

Molecular Weight

429.5 g/mol

IUPAC Name

(3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H27N7O/c1-17-13-21(22-18(2)27-31(23(22)26-17)20-7-5-4-6-8-20)24(32)30-11-9-29(10-12-30)16-19-14-25-28(3)15-19/h4-8,13-15H,9-12,16H2,1-3H3

InChI Key

HJQCIVCIIHFASS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N4CCN(CC4)CC5=CN(N=C5)C

Origin of Product

United States

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